molecular formula C9H8ClNO4 B2770842 Ethyl 5-chloro-2-nitrobenzoate CAS No. 51282-56-5

Ethyl 5-chloro-2-nitrobenzoate

Cat. No.: B2770842
CAS No.: 51282-56-5
M. Wt: 229.62
InChI Key: RICLVXMCOVKPRW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a nitro group. This compound is often used in organic synthesis and various chemical research applications due to its unique chemical properties .

Mechanism of Action

Mode of Action

It’s known that nitrobenzoates can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound and its targets.

Biochemical Pathways

Aromatic compounds like nitrobenzoates can be involved in various biochemical processes, including bacterial chemotaxis . This process increases the bioavailability of these compounds to microorganisms, potentially affecting various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-nitrobenzoate . For instance, factors like temperature, pH, and nutrient availability can affect the compound’s stability and its interactions with targets. Moreover, environmental pollutants like polycyclic aromatic compounds can influence the compound’s action through processes like bacterial chemotaxis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-nitrobenzoate typically involves the nitration of ethyl 5-chlorobenzoate. The process includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

2.1 Synthesis of Pharmaceuticals

Ethyl 5-chloro-2-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the synthesis of quinazoline derivatives, which exhibit significant antitumor activity. In a study, benzyl 5-chloro-2-nitrobenzoate was prepared and subsequently transformed into quinazoline precursors through cyclization reactions, yielding high overall yields (up to 89%) .

2.2 Antiviral Activity

Recent research has demonstrated that derivatives of this compound exhibit antiviral properties against SARS-CoV-2. In a comparative study, several analogs were synthesized, revealing that modifications to the nitro group significantly affected their antiviral efficacy. Compounds derived from this compound showed promising results with inhibition rates exceeding 85%, indicating potential for further development as antiviral agents .

Analytical Chemistry Applications

3.1 Colorimetric Detection

This compound has been employed in analytical chemistry for the colorimetric detection of organophosphate pesticides. Utilizing copper-catalyzed click chemistry, this compound can react with organophosphates to produce detectable color changes, allowing for sensitive detection methods .

Toxicological Considerations

While this compound has valuable applications, it also poses certain health risks. It is classified as harmful if swallowed and can cause skin irritation and respiratory issues upon exposure . Proper safety measures should be taken when handling this compound in laboratory settings.

Data Summary

Application AreaDescriptionKey Findings
Organic Synthesis Intermediate for pharmaceuticalsUsed to synthesize quinazoline derivatives
Antiviral Activity Potential antiviral agent against SARS-CoV-2Inhibition rates >85% for certain analogs
Analytical Chemistry Colorimetric detection of pesticidesEffective in detecting organophosphate residues
Toxicological Risks Health hazards related to exposureHarmful if swallowed; causes skin irritation

Case Studies

  • Quinazoline Derivatives Synthesis : In a study focusing on antitumor compounds, this compound was successfully converted into quinazoline precursors through a one-pot reaction involving cyclization with formamide under specific conditions .
  • Antiviral Efficacy Evaluation : A series of analogs derived from this compound were evaluated for their effectiveness against SARS-CoV-2, leading to the identification of compounds with significant antiviral activity .

Comparison with Similar Compounds

Ethyl 5-chloro-2-nitrobenzoate can be compared with other similar compounds such as:

    Ethyl 5-bromo-2-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-chloro-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The presence of both the chlorine and nitro groups in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo. This dual functionality allows for a wide range of chemical transformations and applications .

Biological Activity

Ethyl 5-chloro-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound featuring a nitro group, a chloro substituent, and an ethyl ester functional group. Its molecular formula is C9H8ClNO4C_9H_8ClNO_4. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
  • Substitution Reactions : The chlorine atom can participate in nucleophilic aromatic substitution reactions, altering the compound's interaction with biological targets.
  • Ester Hydrolysis : The ester moiety can be hydrolyzed to release the active carboxylic acid, which may engage in biochemical pathways.

Antimicrobial Activity

Research indicates that nitrobenzoate derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anti-Inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. Nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Potential

Nitrobenzoate compounds have demonstrated anticancer activities by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, related compounds have been shown to disrupt angiogenesis by impairing endothelial cell migration and proliferation, suggesting that this compound may share similar properties .

Case Studies and Research Findings

  • Study on Vascular Development : A study involving a nitrobenzoate-derived compound (similar to this compound) demonstrated significant impairment in vascular development in zebrafish embryos. The treatment led to reduced expression of vascular markers and disrupted VEGF/VEGFR2 signaling pathways, indicating potential applications in antiangiogenic therapies .
  • Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits potent antibacterial activity against various pathogens. The compound was evaluated for its effectiveness against drug-resistant strains, highlighting its potential as a new therapeutic agent .
  • Toxicological Profiles : Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are crucial for understanding the compound's viability for clinical applications .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundNitro group at the 2-position; chloro at 5Antimicrobial, anti-inflammatory
Ethyl 5-chloro-4-methyl-2-nitrobenzoateMethyl group at 4-positionSimilar antimicrobial properties
Ethyl 2-chloro-5-nitrobenzoateDifferent positioning of functional groupsVaries in reactivity and activity

Properties

IUPAC Name

ethyl 5-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICLVXMCOVKPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of ethanol (1.23 mL), triethylamine (3.05 mL) and tetrahydrofuran (35 mL) was dropwise added a solution of 5-chloro-2-nitrobenzoic acid chloride (4.44 g) obtained in Example 9-4a) in tetrahydrofuran (10 mL) under ice-cooling. The mixture was stirred at room temperature overnight, and water was then added. The solution was diluted with ethyl acetate, and the organic layer was washed successively with saturated aqueous sodium bicarbonate and saturated brine, dried over sodium sulfate and concentrated to give the title compound (4.43 g) as a pale brown solid.
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Synthesis routes and methods II

Procedure details

5-Chloro-2-nitro-benzoic acid (compound A′) (10.0 g) was dissolved in ethanol (100 ml). Thionyl chloride (20 ml) was added dropwise to the solution at 0° C., and the mixture was then heated under reflux with stirring for 48 hr. After the completion of the reaction, the reaction solution was concentrated under the reduced pressure. Distilled water was added to the residue, and the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution under ice cooling. The cooled solution was subjected to separatory extraction with ethyl acetate. The organic layer was dried over sodium sulfate and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a chloroform-methanol system to give 5-chloro-2-nitro-benzoic acid ethyl ester as a useful intermediate (11.0 g, yield 97%).
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Synthesis routes and methods III

Procedure details

5-Chloro-2-nitro-benzoic acid (compound A′) (10.0 g) was dissolved in ethanol (100 ml). Thionyl chloride (20 ml) was added dropwise to the solution at 0° C., and the mixture was then heated under reflux with stirring for 48 hr. After the completion of the reaction, the reaction solution was concentrated under the reduced pressure. Distilled water was added to the residue, and the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution under ice cooling, and was then subjected to separatory extraction with ethyl acetate. The organic layer was dried over sodium sulfate and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a chloroform-methanol system to give 5-chloro-2-nitro-benzoic acid ethyl ester as a useful intermediate (11.0 g, yield 97%).
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